Lipophilicity (XLogP3) Modulation: Target vs. 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline
The target compound's XLogP3 of 2.5 is 0.3 log units lower than that of its closest commercial analog, 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline (XLogP3 2.8) . This difference reflects the replacement of a pyrazole N-ethyl with an N-methyl group and a shift of the linking methylene from position 5 to position 3 on the pyrazole. In agrochemical design, a ΔlogP of 0.3 can alter translocation within plant tissues and cuticular penetration rates .
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (BOC Sciences) |
| Comparator Or Baseline | 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline (CAS 1004194-26-6), XLogP3 = 2.8 (Kuujia) |
| Quantified Difference | ΔXLogP3 = -0.3 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem-derived); both compounds measured under same prediction model |
Why This Matters
The lower lipophilicity of the target compound may improve aqueous solubility and reduce non-specific binding, which is critical for in vitro assay reproducibility and formulation development.
